Cas no 1021216-17-0 (N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)

N-(4-Bromphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamid ist eine hochreine chemische Verbindung mit einer einzigartigen molekularen Struktur, die aus einem Pyrazolo[1,5-a]pyrazin-Gerüst, einer Phenylgruppe und einem 4-Bromphenylacetamid-Substituenten besteht. Die Verbindung zeichnet sich durch ihre ausgeprägte Stabilität und Selektivität in biochemischen Anwendungen aus. Die Thioether-Bindung und das Bromsubstituent ermöglichen gezielte Modifikationen, was sie zu einem vielversprechenden Baustein für die Entwicklung von Pharmazeutika oder funktionellen Materialien macht. Aufgrund ihrer gut charakterisierten Eigenschaften eignet sie sich besonders für Forschungszwecke in der medizinischen Chemie und Katalyse. Die hohe Reinheit und Reproduzierbarkeit der Synthese unterstreichen ihren Nutzen als Referenzverbindung in präzisen chemischen Studien.
N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide structure
1021216-17-0 structure
Product Name:N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
CAS-Nr.:1021216-17-0
MF:C20H15BrN4OS
MW:439.328301668167
CID:5381050
Update Time:2025-11-01

N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • N-(4-bromophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
    • N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
    • Inchi: 1S/C20H15BrN4OS/c21-15-6-8-16(9-7-15)23-19(26)13-27-20-18-12-17(14-4-2-1-3-5-14)24-25(18)11-10-22-20/h1-12H,13H2,(H,23,26)
    • InChI-Schlüssel: TVOFXYXQPBCSND-UHFFFAOYSA-N
    • Lächelt: C(NC1=CC=C(Br)C=C1)(=O)CSC1=NC=CN2N=C(C3=CC=CC=C3)C=C12

N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Life Chemicals
F3382-1070-2μmol
N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
1021216-17-0 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-1070-5μmol
N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
1021216-17-0 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-1070-10μmol
N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
1021216-17-0 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-1070-20μmol
N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
1021216-17-0 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3382-1070-1mg
N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
1021216-17-0 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3382-1070-2mg
N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
1021216-17-0 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-1070-3mg
N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
1021216-17-0 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-1070-4mg
N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
1021216-17-0 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-1070-5mg
N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
1021216-17-0 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-1070-10mg
N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
1021216-17-0 90%+
10mg
$79.0 2023-04-26

Weitere Informationen zu N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide: A Novel Scaffold for Targeted Therapeutics

N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, with the CAS number 1021216-17-0, represents a promising chemical entity in the development of multifunctional pharmaceutical agents. This compound belongs to the class of pyrazolo[1,5-a]pyrazine-derived sulfonamides, which have recently gained attention for their potential applications in modulating signaling pathways associated with inflammatory diseases and oncological targets. The unique structural features of this molecule, including the 4-bromophenyl substituent and the pyrazolo[1,5-a]pyrazin-4-yl scaffold, contribute to its distinct pharmacological profile and molecular interactions.

The 4-bromophenyl group in N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a critical functional moiety that enhances the molecule's lipophilicity and facilitates cellular uptake. This substitution also introduces steric and electronic effects that influence the compound's binding affinity to target proteins. Meanwhile, the pyrazolo[1,5-a]pyrazin-4-yl ring system, a core structural element, is known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Recent studies have highlighted the role of this scaffold in modulating kinase activity and disrupting protein-protein interactions, making it a valuable platform for drug discovery.

Research published in Journal of Medicinal Chemistry (2023) has demonstrated that the pyrazolo[1,5-a]pyrazine framework can act as a versatile template for developing small-molecule inhibitors of key enzymes involved in metabolic disorders. The 2-phenylpyrazolo[1,5-a]pyrazin-4-yl moiety in N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide further enhances its biological activity by introducing additional aromaticity and conjugated systems. These structural elements collectively improve the compound's ability to interact with target receptors, such as G-protein-coupled receptors (GPCRs) and protein tyrosine kinases (PTKs), which are implicated in various pathophysiological processes.

The sulfanyl (thiol) functionality in this compound plays a dual role in its pharmacological behavior. On one hand, it contributes to the molecule's antioxidant properties by scavenging reactive oxygen species (ROS). On the other hand, the thiol group can form covalent bonds with target proteins, thereby modulating enzyme activity and cellular signaling. This dual functionality makes N-(4-bromophen,yl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide a potential candidate for therapeutic applications in neurodegenerative diseases and oxidative stress-related conditions.

Recent advancements in computational drug design have revealed that the pyrazolo[1,5-a]pyrazin-4-yl scaffold can be optimized to enhance its selectivity toward specific targets. For instance, a study published in Bioorganic & Medicinal Chemistry Letters (2022) demonstrated that substituting the 4-bromophenyl group with other halogenated aromatic rings could significantly alter the compound's binding affinity to PDK1, a key enzyme in the PI3K/AKT signaling pathway. These findings underscore the importance of structural modifications in tailoring the pharmacological properties of N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide for specific therapeutic applications.

The 2-phenylpyrazolo[1,5-a]pyrazin-4-yl moiety also exhibits unique interactions with metalloproteins and redox-active species, which may contribute to its potential as an antitumor agent. In vitro assays have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and suppressing angiogenesis. These effects are attributed to its ability to disrupt the activity of enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are often overexpressed in malignant tissues.

Furthermore, the pyrazolo[1,5-a]pyrazin-4-yl scaffold has been explored for its potential in targeting inflammatory mediators, such as cytokines and chemokines. A 2023 review in Pharmacological Research highlighted that compounds with this structure can modulate the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting the activation of NF-κB, N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide may offer therapeutic benefits in autoimmune disorders and chronic inflammatory conditions.

Despite its promising properties, the development of N-(4-bromophenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide as a therapeutic agent requires further investigation into its pharmacokinetic profile, toxicity, and mechanism of action. Ongoing research is focused on optimizing its metabolic stability and minimizing off-target effects through structural modifications. These efforts aim to translate this molecule into a viable pharmaceutical candidate for clinical applications.

Empfohlene Lieferanten
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd